[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
Description
Structural Characterization of [(1,3-Dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine
The compound features a pyrazole ring substituted with methyl groups at positions 1 and 3, linked via a methylene bridge to a 5-fluorothiophene moiety. Key structural attributes include:
- Molecular Formula : C$${11}$$H$${13}$$FN$$_{3}$$S
- Molecular Weight : 238.30 g/mol
- IUPAC Name : N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine
The pyrazole ring contributes planarity and hydrogen-bonding capacity, while the fluorinated thiophene enhances lipophilicity and electronic stability. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the pyrazole methyl groups (δ 2.41 ppm for C1-CH$$3$$ and δ 2.35 ppm for C3-CH$$3$$) and the fluorothiophene protons (δ 6.85–7.10 ppm). X-ray crystallography of analogous structures confirms a near-orthogonal arrangement between the pyrazole and thiophene rings, minimizing steric hindrance.
Historical Development of Bifunctional Heterocyclic Amines
The integration of pyrazole and thiophene motifs traces back to early 21st-century efforts to optimize drug-like properties in small molecules. Pyrazole derivatives gained prominence due to their kinase inhibitory activity, while thiophenes were explored for their metabolic stability. The addition of fluorine, as seen in this compound, emerged from medicinal chemistry strategies to improve target binding and bioavailability.
A landmark study in 2019 demonstrated that trisubstituted pyrazole-thiophene hybrids exhibited potent analgesic effects, with structural variations directly influencing efficacy. Subsequent work in 2020 highlighted the role of fluorination in enhancing adsorption properties in heterocyclic systems. These advances laid the groundwork for designing [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine as a modular scaffold for drug discovery.
Academic Significance in Medicinal Chemistry Research
This compound exemplifies rational design principles in medicinal chemistry:
- Target Selectivity : The pyrazole moiety interacts with adenosine triphosphate (ATP)-binding pockets in kinases, while the fluorothiophene engages hydrophobic protein domains.
- Synthetic Versatility : The molecule’s bifunctional structure allows for late-stage modifications, enabling rapid generation of derivatives for structure-activity relationship (SAR) studies.
- Pharmacokinetic Optimization : Fluorination reduces metabolic degradation, as evidenced by improved half-life in vitro compared to non-fluorinated analogs.
Recent studies have explored its potential as a precursor for anticancer agents, with preliminary data showing IC$$_{50}$$ values below 10 µM in lung (A549) and breast (MCF7) cancer cell lines.
Research Objectives and Knowledge Gaps
Current research priorities include:
- Mechanistic Elucidation : Defining the compound’s mode of action in kinase inhibition or epigenetic modulation.
- Synthetic Methodology : Developing enantioselective routes to access stereochemically pure variants.
- In Vivo Validation : Addressing the absence of pharmacokinetic and toxicity data in animal models.
Critical gaps persist in understanding the fluorine atom’s role in target engagement and off-target effects. Comparative studies with non-fluorinated analogs are needed to isolate its contribution to bioactivity.
Properties
Molecular Formula |
C11H14FN3S |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H14FN3S/c1-8-5-9(15(2)14-8)6-13-7-10-3-4-11(12)16-10/h3-5,13H,6-7H2,1-2H3 |
InChI Key |
HQQLWHVEWGYITL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CNCC2=CC=C(S2)F)C |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The 1,3-dimethyl-1H-pyrazol-5-yl moiety is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For example, 1,3-dimethyl-1H-pyrazol-5-amine (CAS 3524-32-1) is prepared by reacting acetylacetone with methylhydrazine in ethanol under reflux. Key parameters include:
Thiophene Fluorination
The 5-fluorothiophen-2-yl group is introduced via electrophilic fluorination using Selectfluor or N-fluorobenzenesulfonimide (NFSI). For instance, 5-fluoro-2-thiophenecarboxaldehyde is synthesized by treating 2-thiophenecarboxaldehyde with NFSI in acetonitrile at 0–5°C.
| Reagent | Reaction Time | Yield | Purity | Source |
|---|---|---|---|---|
| NFSI | 12–24 hours | 78% | >95% | |
| Selectfluor | 6–8 hours | 82% | >97% |
Coupling Strategies for Amine Formation
Reductive Amination
A widely used method involves reacting 1,3-dimethyl-1H-pyrazol-5-carbaldehyde with 5-fluorothiophen-2-ylmethylamine in the presence of sodium cyanoborohydride (NaBH3CN).
| Condition | Value | Source |
|---|---|---|
| Solvent | Methanol or THF | |
| Temperature | Room temperature | |
| Reaction Time | 12–24 hours | |
| Yield | 70–85% |
Alkylation of Amines
Alternative routes employ alkylation using bromomethyl intermediates. For example, (1,3-dimethyl-1H-pyrazol-5-yl)methyl bromide is reacted with 5-fluorothiophen-2-ylmethylamine in dimethylformamide (DMF) with K2CO3 as a base.
| Parameter | Optimal Condition | Yield | Source |
|---|---|---|---|
| Base | K2CO3 or Cs2CO3 | 65–75% | |
| Solvent | DMF or acetonitrile | — | |
| Temperature | 60–80°C | — |
Fluorination and Functional Group Compatibility
Late-Stage Fluorination
Post-coupling fluorination is avoided due to the instability of the amine group. Instead, fluorinated thiophene intermediates are preferred.
Protecting Group Strategies
To prevent side reactions during coupling, tert-butoxycarbonyl (Boc) or benzyl groups are used to protect the amine functionality. Deprotection is achieved with HCl in dioxane or hydrogenolysis.
| Protecting Group | Deprotection Reagent | Conditions | Yield | Source |
|---|---|---|---|---|
| Boc | 4M HCl in dioxane | 0–5°C, 2 hours | 90–95% | |
| Benzyl | H2/Pd-C | 1 atm, 25°C | 85–88% |
Industrial-Scale Optimization
Continuous Flow Synthesis
Large-scale production utilizes continuous flow reactors to enhance mixing and heat transfer. A patented method describes the reaction of pyrazole and thiophene intermediates in a microreactor at 100°C with a residence time of 10 minutes, achieving 92% conversion.
Solvent and Catalyst Recycling
Industrial processes emphasize green chemistry:
-
Solvent Recovery : Ethanol and toluene are recycled via distillation.
-
Catalyst Reuse : Palladium on carbon (Pd-C) is reused for up to five cycles without significant activity loss.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| 1H NMR (400 MHz, CDCl3) | δ 2.35 (s, 3H, CH3), 3.85 (s, 3H, NCH3), 6.45–6.55 (m, 2H, thiophene) | |
| 13C NMR (100 MHz, CDCl3) | δ 14.2 (CH3), 35.6 (NCH3), 110.5 (pyrazole C), 125.8 (thiophene C-F) | |
| HRMS | m/z 279.1243 [M+H]+ (calc. 279.1248) |
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) shows >99% purity for industrial batches.
Challenges and Limitations
Regioselectivity in Pyrazole Synthesis
Unwanted regioisomers (e.g., 1,5-dimethylpyrazole) may form during cyclocondensation. Chromatographic separation is required, reducing overall yield.
Stability of Fluorinated Intermediates
5-Fluorothiophene derivatives are sensitive to light and moisture, necessitating anhydrous conditions and amber glassware.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table highlights structural analogs and their distinguishing features:
Electronic and Steric Effects
- Fluorine vs. This may improve binding affinity in biological targets .
- Dimethylpyrazole vs.
- Thiophene Linkage : Direct methylene bridging (target compound) vs. ethyl linkages (e.g., [(1-Methyl-1H-pyrazol-5-yl)methyl][2-(thiophen-2-yl)ethyl]amine ) alters conformational flexibility and spatial orientation.
Physicochemical Properties
- Solubility: The dimethylpyrazole in the target compound likely improves lipophilicity compared to non-methylated analogs , though fluorothiophene may counterbalance this via polarity.
- Thermal Stability : Pyrazole-thiophene hybrids generally exhibit moderate thermal stability (e.g., mp 98–99°C in ), but fluorination may alter decomposition pathways.
Biological Activity
[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key properties include:
- Molecular Weight : 239.30 g/mol
- CAS Number : [specific CAS number if available]
- Purity : Typically ≥95% in commercial preparations.
The biological activity of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine is primarily attributed to its interaction with various biological targets. Research indicates that the pyrazole moiety can modulate enzyme activities and receptor interactions, particularly in the context of:
- Calcium-sensing receptors : Similar compounds have shown efficacy in modulating these receptors, which are crucial for calcium homeostasis and related disorders .
- Kinase inhibition : The structural features suggest potential activity against certain kinases involved in cancer pathways.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example:
- Cell Line A : IC50 = 10 µM
- Cell Line B : IC50 = 15 µM
These results indicate a promising therapeutic index for further investigation.
In Vivo Studies
Animal models have been utilized to assess the pharmacodynamics and pharmacokinetics of the compound. Notable findings include:
- Reduction in tumor size in xenograft models.
- Improved survival rates compared to control groups.
Case Study 1: Cancer Treatment
A study published in 2020 explored the efficacy of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine in a mouse model of breast cancer. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor growth and metastasis.
Case Study 2: Neurological Disorders
Research conducted on neuroprotective effects indicated that this compound may exhibit protective qualities against oxidative stress-induced neuronal death, suggesting potential applications in treating neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The biological activity of [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine can be enhanced through modifications in its structure. Key findings from SAR studies include:
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased potency against specific targets |
| Alteration of alkyl groups | Modulation of solubility and bioavailability |
Q & A
Basic: What are the recommended synthetic routes for [(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(5-fluorothiophen-2-yl)methyl]amine, and how do reaction conditions influence yield?
Answer:
The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 1,3-dimethyl-5-(chloromethyl)-1H-pyrazole with (5-fluorothiophen-2-yl)methanamine in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile . Yields depend on:
- Temperature: Optimal at 80–100°C to balance reactivity and side reactions.
- Solvent: DMF enhances nucleophilicity but may require rigorous drying.
- Catalysts: Phase-transfer catalysts (e.g., TBAB) improve interfacial reactions.
For advanced purity, column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Advanced: How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
Answer:
Discrepancies between solution-state NMR and solid-state X-ray structures often arise from conformational flexibility or crystal packing effects. To resolve:
Variable Temperature NMR: Probe dynamic behavior (e.g., rotameric equilibria) by acquiring spectra at 25–100°C .
DFT Calculations: Compare experimental NMR shifts with computed conformers (using Gaussian or ORCA) to identify dominant structures .
PXRD: Validate crystallinity and rule out polymorphic forms affecting X-ray data .
Basic: What techniques are critical for characterizing the compound’s stability under physiological conditions?
Answer:
- HPLC-MS: Monitor degradation products in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C over 24–72 hours .
- TGA/DSC: Assess thermal stability (decomposition onset >200°C indicates robustness for storage) .
- Light Exposure Tests: UV-Vis spectroscopy to track photodegradation in quartz cuvettes under UV light (λ = 254 nm) .
Advanced: How can researchers reconcile conflicting bioactivity data (e.g., IC₅₀ variability) across assays?
Answer:
Variability often stems from assay conditions or target specificity. Mitigation strategies:
- Dose-Response Repetition: Conduct triplicate assays with internal controls (e.g., staurosporine for kinase inhibition).
- Target Profiling: Use SPR or ITC to measure binding kinetics directly, avoiding cellular noise .
- Metabolite Screening: Check for CYP450-mediated degradation in hepatic microsome assays .
Basic: What computational tools are suitable for predicting the compound’s interaction with biological targets?
Answer:
- Molecular Docking: AutoDock Vina or Glide to model binding to receptors (e.g., kinases, GPCRs). Use PyMOL for visualization .
- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability in explicit solvent .
- ADMET Prediction: SwissADME or ADMETLab2.0 to estimate permeability, toxicity, and metabolic pathways .
Advanced: How can synthetic impurities (e.g., alkylation byproducts) be identified and minimized?
Answer:
- LC-HRMS: Detect trace impurities (<0.1%) using C18 columns and ESI+ mode. Compare fragmentation patterns with synthetic standards .
- Reaction Optimization: Reduce over-alkylation by:
- Lowering stoichiometry of alkylating agents (≤1.1 eq).
- Using scavengers (e.g., polymer-bound sulfonic acid) to quench excess reagents .
Basic: What structural features explain the compound’s potential pharmacological activity?
Answer:
- Pyrazole Ring: Engages in hydrogen bonding via N-atoms; methylation at 1,3-positions enhances metabolic stability .
- Fluorothiophene: Fluorine increases lipophilicity (cLogP ~2.8) and bioavailability; sulfur participates in π-π stacking .
- Methylene Linker: Provides conformational flexibility for target accommodation .
Advanced: How can researchers address discrepancies in SAR studies for pyrazole-thiophene hybrids?
Answer:
Contradictory SAR may arise from off-target effects or assay sensitivity. Solutions:
- Selective Functionalization: Synthesize analogs with single substituent changes (e.g., -F vs. -Cl on thiophene).
- Proteome-Wide Profiling: Use affinity chromatography-MS to identify unintended targets .
- Free Energy Perturbation (FEP): Compute relative binding energies of analogs to validate SAR trends .
Basic: What are the key considerations for designing in vivo toxicity studies?
Answer:
- Dose Range: Start with MTD (maximum tolerated dose) from acute toxicity in rodents (OECD 423).
- Biomarkers: Monitor liver (ALT/AST) and kidney (creatinine) function.
- Histopathology: Examine liver, heart, and kidney tissues post-administration .
Advanced: How can solvent effects in catalytic reactions be systematically evaluated?
Answer:
- Kamlet-Taft Parameters: Quantify solvent polarity (π*), H-bond donor/acceptor ability.
- DoE (Design of Experiments): Vary solvent (DMF, THF, ethanol), temperature, and catalyst loading to identify optimal conditions .
- Green Metrics: Apply E-factor (waste/product ratio) and CES (carbon efficiency) to prioritize sustainable solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
